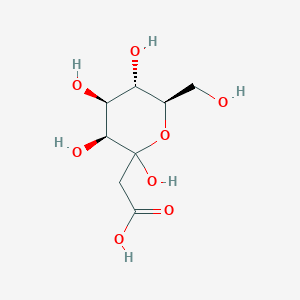

![molecular formula C11H15ClN2O2 B018053 3-(2-Chloroéthyl)-6,7,8,9-tétrahydro-9-hydroxy-2-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 130049-82-0](/img/structure/B18053.png)

3-(2-Chloroéthyl)-6,7,8,9-tétrahydro-9-hydroxy-2-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one

Vue d'ensemble

Description

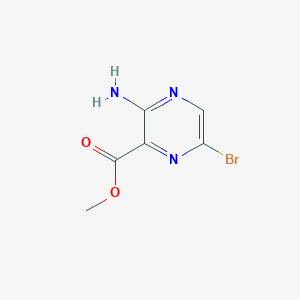

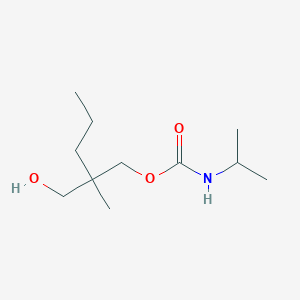

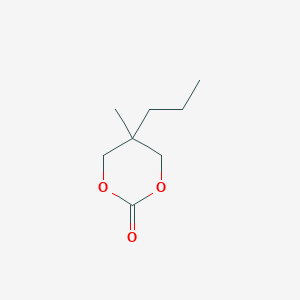

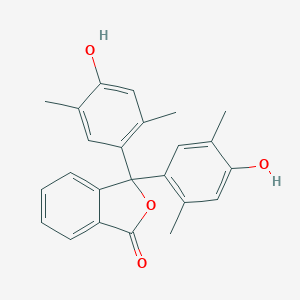

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antibactériens

Le composé a été utilisé dans la synthèse de dérivés qui présentent une activité antibactérienne significative. Ces dérivés ont été testés contre diverses souches de bactéries Gram-positives et Gram-négatives. Notamment, les dérivés avec un groupement pipérazine hétérocyclique substitué ont montré des résultats prometteurs, un composé présentant le double de l'activité du médicament standard Streptomycine sulfate .

Réactions de chalcogénation

Dans le domaine de la synthèse organique, le composé sert de précurseur pour la chalcogénation en C-3. Cela comprend les réactions de sulfénylation et de sélénylation, qui sont cruciales pour l'introduction d'atomes de chalcogène dans les molécules organiques. De telles réactions sont précieuses pour créer des composés ayant des activités pharmacologiques potentielles .

Dérivés d'amines hétérocycliques

Les chercheurs ont synthétisé une gamme de dérivés d'amines aliphatiques, aromatiques et hétérocycliques du composé. Ces dérivés sont caractérisés par diverses techniques analytiques, y compris la RMN du 1H, l'IRTF et l'analyse élémentaire, pour confirmer leur structure et leur pureté .

Chimie médicinale

Le composé et ses dérivés présentent un intérêt en chimie médicinale pour leurs applications thérapeutiques potentielles. Ils font partie de la recherche en cours pour développer de nouveaux médicaments qui peuvent être utilisés pour traiter les infections bactériennes et d'autres maladies .

Blocs de construction chimiques

En tant que bloc de construction chimique, ce composé est utilisé pour construire des molécules plus complexes. Il est particulièrement utile dans la recherche de découverte précoce où des structures chimiques uniques sont nécessaires au développement de nouveaux agents pharmacologiques .

Études de sécurité et de toxicologie

Le composé est également soumis à des études de sécurité et de toxicologie pour déterminer ses classifications de danger, telles que la toxicité aiguë (orale) et la sensibilisation cutanée. Ces études sont essentielles pour évaluer les risques associés à la manipulation et à l'utilisation du composé en laboratoire .

Découverte et développement de médicaments

Dans la découverte et le développement de médicaments, les dérivés du composé sont criblés pour diverses activités biologiques. Cela aide à identifier de nouveaux candidats médicaments qui peuvent être ensuite optimisés et développés en traitements efficaces pour différentes conditions de santé .

Chimie analytique

Le composé est utilisé en chimie analytique pour développer de nouvelles méthodes de détection et de quantification des substances chimiques. Ses dérivés peuvent servir de standards ou de réactifs dans diverses techniques analytiques .

Mécanisme D'action

Target of Action

It has been synthesized as an antibacterial agent , suggesting that its targets may be bacterial proteins or enzymes essential for bacterial growth and survival.

Result of Action

The compound has been reported to exhibit antibacterial activity . Specifically, derivatives of this compound showed good activity against both Gram-positive (Bacillus Subtilis MTCC 121 and Staphylococcus epidermidis 435) and Gram-negative (Xanthomonas Campestris 7903 and Pseudomonas aeruginosa MTCC 7908) bacteria . The molecular and cellular effects of this action likely involve disruption of essential bacterial functions, leading to inhibited growth or death of the bacteria.

Propriétés

IUPAC Name |

3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h9,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVUGXRJSYRXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573961 | |

| Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130049-82-0 | |

| Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130049-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloroethyl)-2-methyl-9-hydroxy-6,7,8,9-tetrahydro-4H-pyrido (1,2-a) pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130049820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CHLOROETHYL)-2-METHYL-9-HYDROXY-6,7,8,9-TETRAHYDRO-4H-PYRIDO (1,2-A) PYRIMIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M62IXL9X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in pharmaceutical synthesis?

A1: This compound is a key intermediate in the synthesis of Paliperidone [, , , , ]. Paliperidone is an atypical antipsychotic medication used to treat schizophrenia and schizoaffective disorder. The efficient and high-purity synthesis of this intermediate is crucial for the cost-effective production of Paliperidone.

Q2: What are the challenges associated with synthesizing 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

A2: One of the main challenges in synthesizing this compound is controlling the formation of impurities []. The presence of impurities can impact the safety and efficacy of the final drug product, Paliperidone. Therefore, researchers have focused on developing synthetic routes and purification methods that minimize impurity levels.

Q3: How is the quality of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monitored during its synthesis?

A3: Various analytical techniques are employed to monitor the quality of this compound during synthesis. One study highlights the use of Near-Infrared (NIR) spectroscopy as a process analytical technology (PAT) tool []. NIR spectroscopy allows for real-time monitoring of the reaction process, ensuring optimal conditions for high yield and purity. This method was chosen over mid-IR due to easier implementation in a production environment []. The NIR model was developed by correlating NIR results with those obtained from High-Performance Liquid Chromatography (HPLC) analysis conducted on samples from a laboratory-scale reactor. This model was then refined and validated using data collected from actual production batches [].

Q4: Have there been efforts to optimize the synthesis of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

A4: Yes, researchers have been actively working on optimizing the synthesis of this important intermediate. One study focused on simplifying the synthetic process and improving the overall yield []. This research successfully achieved an improved overall yield of 68.2% for the target compound []. The identity and purity of the synthesized compound were confirmed using mass spectrometry (MS) and proton nuclear magnetic resonance (1H-NMR) spectroscopy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)

![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)